Domperidone Impurity D

Analytical Method Development Impurity Profiling Quality Control

Domperidone Impurity D (CAS 1614255-34-3), chemically designated as 5-chloro-3-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one , is a process-related impurity of the antiemetic drug domperidone. It possesses a molecular formula of C₃₂H₃₄ClN₇O₃ and a molecular weight of 600.1 g/mol.

Molecular Formula C32H34ClN7O3
Molecular Weight 600.11
CAS No. 1614255-34-3
Cat. No. B602248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDomperidone Impurity D
CAS1614255-34-3
Synonyms5-Chloro-3-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one
Molecular FormulaC32H34ClN7O3
Molecular Weight600.11
Structural Identifiers
SMILESC1CN(CCC1N2C3=C(C=C(C=C3)Cl)N(C2=O)CCCN4C5=CC=CC=C5NC4=O)CCCN6C7=CC=CC=C7NC6=O
InChIInChI=1S/C32H34ClN7O3/c33-22-11-12-28-29(21-22)39(18-6-17-38-27-10-4-2-8-25(27)35-31(38)42)32(43)40(28)23-13-19-36(20-14-23)15-5-16-37-26-9-3-1-7-24(26)34-30(37)41/h1-4,7-12,21,23H,5-6,13-20H2,(H,34,41)(H,35,42)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Domperidone Impurity D (CAS 1614255-34-3) – Product-Specific Differentiation Evidence for Procurement


Domperidone Impurity D (CAS 1614255-34-3), chemically designated as 5-chloro-3-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one [1], is a process-related impurity of the antiemetic drug domperidone [2]. It possesses a molecular formula of C₃₂H₃₄ClN₇O₃ and a molecular weight of 600.1 g/mol [1]. This compound is a disubstituted derivative formed during synthesis, featuring two benzimidazolone moieties connected via a piperidine ring, and is supplied as a reference standard with detailed characterization data compliant with regulatory guidelines [3].

Why Domperidone Impurity D Cannot Be Substituted by Other Domperidone-Related Impurities


In-class compounds such as Domperidone Impurity A, B, C, E, or droperidol cannot be simply interchanged for Domperidone Impurity D. This impurity arises from a specific disubstitution side reaction during synthesis , resulting in a unique molecular structure (C₃₂H₃₄ClN₇O₃, MW 600.1) [1] that is distinct from the smaller or differently substituted analogs (e.g., Impurity A: C₁₂H₁₄ClN₃O, MW 251.7; Impurity C: C₂₂H₂₄ClN₅O₃, MW 441.9) . Consequently, its chromatographic behavior, detection characteristics, and analytical response differ quantitatively from these alternatives. The evidence below provides direct comparator-based data that substantiates the necessity of using Impurity D over any generic substitute.

Quantitative Differential Evidence for Domperidone Impurity D vs. Its Closest Analogs


UPLC Retention Time Differentiation: Domperidone Impurity D vs. Other Domperidone Impurities

In a validated UPLC method, Domperidone Impurity D and Impurity E co-elute at a retention time of 4.43 min, which is distinct from Domperidone API (3.93 min), Droperidol (4.11 min), Impurity A (1.29 min), Impurity B (2.57 min), Impurity C (5.01 min), and Impurity F (4.85 min) [1]. This specific retention time allows for the selective identification and quantification of Impurity D in the presence of other process-related impurities and the API.

Analytical Method Development Impurity Profiling Quality Control

Molecular Weight and Structural Distinction: Domperidone Impurity D vs. Impurity A, B, C

Domperidone Impurity D has a molecular weight of 600.1 g/mol (C₃₂H₃₄ClN₇O₃) [1], which is substantially higher than other common Domperidone impurities: Impurity A (251.7 g/mol, C₁₂H₁₄ClN₃O) , Impurity B (279.7 g/mol, C₁₃H₁₄ClN₃O₂) , and Impurity C (441.9 g/mol, C₂₂H₂₄ClN₅O₃) . This large mass difference provides a definitive signature for identification via mass spectrometry.

Structure Elucidation Mass Spectrometry Reference Standard Characterization

UV Detection Wavelength Optimization: Domperidone Impurity D vs. Droperidol

The UPLC method for Domperidone impurities utilizes a diode-array detector set at 280 nm [1]. This wavelength is optimal for the benzimidazolone chromophores present in Domperidone Impurity D, providing strong absorbance. While droperidol (used as a resolution check) also absorbs at this wavelength, the retention time of Impurity D (4.43 min) is distinct from droperidol (4.11 min), allowing for their separation and quantification within a single 7.5-minute run [1].

Method Validation HPLC Detection Analytical Chemistry

Vendor-Supplied Purity Specification: Domperidone Impurity D vs. Impurity E

A commercial supplier of Domperidone EP Impurity D specifies a purity of ≥95% as determined by HPLC . In comparison, Domperidone Impurity E is offered with a purity specification of 99.9% , and Impurity B is specified at 97% . While all are suitable for use as reference standards, the exact purity level can influence the accuracy of quantitative analytical methods and must be considered when selecting a specific impurity standard.

Reference Standard Purity Analytical Method Validation Procurement

Storage Condition Differentiation: Domperidone Impurity D vs. Impurity E

A supplier recommends storing Domperidone EP Impurity D at -20°C to maintain its integrity . In contrast, Domperidone Impurity E is recommended for storage at room temperature . This difference in recommended storage conditions may reflect variations in thermal stability between these two isomers and is a critical logistical factor for procurement and long-term inventory management.

Stability Reference Material Storage Logistics

Synthetic Origin and Process Relevance: Domperidone Impurity D vs. Impurity A

Domperidone Impurity D is formed as a disubstituted byproduct during the N-alkylation step of domperidone synthesis . This is in contrast to Impurity A, which is a synthetic intermediate or potential degradation product [1]. The specific formation mechanism of Impurity D provides a direct marker for evaluating the selectivity of the alkylation reaction and for developing process control strategies to minimize its formation.

Process Development Impurity Control Strategy Synthesis

Optimal Application Scenarios for Domperidone Impurity D (CAS 1614255-34-3) Based on Quantitative Differentiation


Analytical Method Development for Domperidone Impurity Profiling

Domperidone Impurity D serves as a critical reference standard for developing and validating HPLC or UPLC methods intended to profile domperidone API and its related substances. Its unique retention time (4.43 min) under validated UPLC conditions [1] allows for its specific resolution from the API and other impurities, making it essential for establishing system suitability criteria and ensuring method specificity.

Quality Control (QC) and Release Testing of Domperidone API and Formulations

In QC laboratories, Domperidone Impurity D is used to identify and quantify the level of this specific process-related impurity in domperidone drug substance and finished products. Its high molecular weight (600.1 g/mol) and distinct mass spectrometric signature [2] facilitate accurate quantification using LC-MS, ensuring compliance with pharmacopeial limits and ICH guidelines.

Forced Degradation Studies and Stability-Indicating Method Validation

As a process-related impurity rather than a primary degradant, Domperidone Impurity D is valuable as a marker in forced degradation studies to confirm that analytical methods can differentiate process impurities from degradation products. Its stability and distinct chromatographic behavior [1] support the validation of stability-indicating methods, which are mandatory for regulatory submissions.

Process Development and Optimization in Domperidone Synthesis

Given its origin as a disubstitution byproduct during N-alkylation , Domperidone Impurity D is a key marker for monitoring and optimizing synthetic routes. Its presence and level directly reflect the selectivity of critical reaction steps, enabling chemists to fine-tune conditions (e.g., reagent stoichiometry, temperature) to minimize impurity formation and improve overall process yield and purity.

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